molecular formula C15H19BrN4O4S B15143147 O-Desbromo-pyrimidinyl Macitentan-d4

O-Desbromo-pyrimidinyl Macitentan-d4

Cat. No.: B15143147
M. Wt: 435.3 g/mol
InChI Key: MKPBJHFHEQSWAH-LZMSFWOYSA-N
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Description

O-Desbromo-pyrimidinyl Macitentan-d4 is a deuterium-labeled derivative of O-Desbromo-pyrimidinyl Macitentan. Deuterium, a stable isotope of hydrogen, is incorporated into the compound to enhance its pharmacokinetic and metabolic profiles. This compound is primarily used as a reference standard in scientific research, particularly in the field of drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Desbromo-pyrimidinyl Macitentan-d4 involves the deuteration of O-Desbromo-pyrimidinyl Macitentan. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

Types of Reactions: O-Desbromo-pyrimidinyl Macitentan-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs .

Scientific Research Applications

O-Desbromo-pyrimidinyl Macitentan-d4 is widely used in scientific research, including:

    Chemistry: As a reference standard for analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy.

    Biology: In studies involving the metabolic pathways and pharmacokinetics of deuterated drugs.

    Medicine: In the development of new pharmaceuticals, particularly those targeting cardiovascular diseases.

    Industry: As a tracer in environmental studies and quality control processes.

Mechanism of Action

The mechanism of action of O-Desbromo-pyrimidinyl Macitentan-d4 is similar to that of its non-deuterated counterpart. It primarily targets endothelin receptors, inhibiting their activity and thereby reducing vasoconstriction and proliferation of vascular smooth muscle cells. This mechanism is beneficial in treating conditions such as pulmonary arterial hypertension .

Comparison with Similar Compounds

Uniqueness: O-Desbromo-pyrimidinyl Macitentan-d4 is unique due to its deuterium labeling, which enhances its pharmacokinetic and metabolic profiles. This makes it a valuable tool in drug development and research, providing insights into the behavior of deuterated drugs in biological systems .

Properties

Molecular Formula

C15H19BrN4O4S

Molecular Weight

435.3 g/mol

IUPAC Name

2-[5-(4-bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxy-1,1,2,2-tetradeuterioethanol

InChI

InChI=1S/C15H19BrN4O4S/c1-2-7-19-25(22,23)20-14-13(11-3-5-12(16)6-4-11)15(18-10-17-14)24-9-8-21/h3-6,10,19,21H,2,7-9H2,1H3,(H,17,18,20)/i8D2,9D2

InChI Key

MKPBJHFHEQSWAH-LZMSFWOYSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=NC=NC(=C1C2=CC=C(C=C2)Br)NS(=O)(=O)NCCC)O

Canonical SMILES

CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCO)C2=CC=C(C=C2)Br

Origin of Product

United States

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